Cas no 143999-83-1 (2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone)

2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone 化学的及び物理的性質
名前と識別子
-
- Ethanone,2-(4-chlorophenoxy)-1-(1-piperazinyl)-
- 2-(4-Chloro-phenoxy)-1-piperazin-1-yl-ethanone
- 2-(4-chlorophenoxy)-1-piperazin-1-ylethanone
- 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethanone
- 2-(4-chlorophenoxy)-1-piperazinylethan-1-one
- AC1LLWSF
- ACMC-1CG9S
- piperazin-1-yl-2-(4-chlorophenoxy)ethanone
- SBB011990
- SureCN170018
- TYCJFZIWSCJVJW-UHFFFAOYSA-N
- SR-01000370511
- Ethanone, 2-(4-chlorophenoxy)-1-(1-piperazinyl)-
- SR-01000370511-1
- AKOS000162527
- 2-(4-Chlorophenoxy)-1-piperazin-1-yl-ethanone
- TimTec1_008206
- F74783
- A1-09288
- 143999-83-1
- EN300-57370
- 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one
- BRD-K63849932-001-02-8
- MFCD03446007
- FT-0677248
- HMS1557E22
- DTXSID10360081
- SCHEMBL170018
- DA-19629
- STL183870
- 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone
-
- MDL: MFCD03446007
- インチ: InChI=1S/C12H15ClN2O2/c13-10-1-3-11(4-2-10)17-9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2
- InChIKey: TYCJFZIWSCJVJW-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)OCC(=O)N2CCNCC2)Cl
計算された属性
- せいみつぶんしりょう: 254.08200
- どういたいしつりょう: 254.0822054g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 41.6Ų
じっけんとくせい
- PSA: 41.57000
- LogP: 1.41730
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-57370-0.05g |
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one |
143999-83-1 | 95.0% | 0.05g |
$42.0 | 2025-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1195117-250mg |
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one |
143999-83-1 | 98% | 250mg |
¥4492 | 2023-04-15 | |
Enamine | EN300-57370-0.25g |
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one |
143999-83-1 | 95.0% | 0.25g |
$92.0 | 2025-03-15 | |
Enamine | EN300-57370-2.5g |
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one |
143999-83-1 | 95.0% | 2.5g |
$503.0 | 2025-03-15 | |
Enamine | EN300-57370-5.0g |
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one |
143999-83-1 | 95.0% | 5.0g |
$743.0 | 2025-03-15 | |
TRC | C610098-50mg |
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone |
143999-83-1 | 50mg |
$ 135.00 | 2022-06-06 | ||
Enamine | EN300-57370-0.5g |
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one |
143999-83-1 | 95.0% | 0.5g |
$175.0 | 2025-03-15 | |
TRC | C610098-10mg |
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone |
143999-83-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
TRC | C610098-100mg |
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone |
143999-83-1 | 100mg |
$ 210.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1195117-2.5g |
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one |
143999-83-1 | 98% | 2.5g |
¥17366 | 2023-04-15 |
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone 関連文献
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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10. Back matter
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanoneに関する追加情報
Comprehensive Overview of 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone (CAS No. 143999-83-1)
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone, with the CAS registry number 143999-83-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound features a unique molecular structure combining a 4-chlorophenoxy group and a piperazine moiety, making it a subject of interest for its potential applications in drug discovery and material science. Researchers and industry professionals often search for terms like "2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone synthesis", "CAS 143999-83-1 applications", and "piperazine derivatives in medicine", reflecting its relevance in contemporary scientific discourse.
The compound's structural backbone includes a piperazine ring, a common motif in bioactive molecules, which contributes to its versatility in medicinal chemistry. Piperazine derivatives are frequently explored for their roles as central nervous system (CNS) agents, antimicrobials, and anticancer compounds. The 4-chlorophenoxy group, on the other hand, is known for enhancing lipophilicity and binding affinity, traits that are critical in drug design. Searches such as "chlorophenoxy compounds in drug development" and "piperazine-based pharmaceuticals" highlight the growing curiosity around this compound's potential.
In recent years, the demand for novel heterocyclic compounds like 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone has surged, driven by advancements in high-throughput screening and computational chemistry. These technologies enable researchers to predict the compound's interactions with biological targets more efficiently, accelerating its integration into preclinical studies. Popular queries such as "heterocyclic compounds in 2024" and "AI in drug discovery" underscore the intersection of this compound with cutting-edge scientific trends.
From a synthetic perspective, 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone is typically prepared through multi-step organic reactions involving nucleophilic substitution and amide coupling. Its purity and yield are critical for research applications, prompting searches like "optimizing synthesis of CAS 143999-83-1" and "analytical methods for piperazine derivatives". The compound's stability under various conditions also makes it a candidate for formulation studies, particularly in controlled-release drug delivery systems.
Beyond pharmaceuticals, 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone has potential applications in agrochemicals and material science. Its chlorophenoxy component is structurally similar to herbicides, while the piperazine ring could contribute to polymer modification. Queries like "piperazine in agrochemicals" and "chlorophenoxy materials" reflect these interdisciplinary interests. However, rigorous environmental and safety assessments are essential before large-scale use, aligning with global trends toward green chemistry and sustainable innovation.
In summary, 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone (CAS No. 143999-83-1) represents a compelling case study in modern chemical research. Its dual-functional architecture bridges multiple domains, from drug discovery to industrial applications, while its synthesis and characterization continue to inspire scientific inquiry. As evidenced by search trends, this compound remains at the forefront of discussions on molecular design, therapeutic potential, and technological integration, ensuring its enduring relevance in the years to come.
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